(R)-2-(Benzylamino-methyl)-chroman-7-ol
CAS No.:
Cat. No.: VC14559659
Molecular Formula: C17H19NO2
Molecular Weight: 269.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H19NO2 |
|---|---|
| Molecular Weight | 269.34 g/mol |
| IUPAC Name | (2R)-2-[(benzylamino)methyl]-3,4-dihydro-2H-chromen-7-ol |
| Standard InChI | InChI=1S/C17H19NO2/c19-15-8-6-14-7-9-16(20-17(14)10-15)12-18-11-13-4-2-1-3-5-13/h1-6,8,10,16,18-19H,7,9,11-12H2/t16-/m1/s1 |
| Standard InChI Key | DWUAAOIZQFTYQP-MRXNPFEDSA-N |
| Isomeric SMILES | C1CC2=C(C=C(C=C2)O)O[C@H]1CNCC3=CC=CC=C3 |
| Canonical SMILES | C1CC2=C(C=C(C=C2)O)OC1CNCC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The molecular framework of (R)-2-(benzylamino-methyl)-chroman-7-ol (C17H19NO2) consists of a chroman backbone—a bicyclic structure comprising a benzene ring fused to a dihydropyran ring. The hydroxyl group at position 7 and the benzylamino-methyl substituent at position 2 are critical for its pharmacological activity. The (R)-configuration at the chiral center of the aminomethyl side chain ensures optimal interaction with the D2 receptor’s binding pocket . Key bond lengths and angles derived from related 2-AMC structures include:
These parameters suggest a partially planar conformation that aligns with the McDermed pharmacophore model for D2 agonists, which requires a specific spatial arrangement of hydrogen bond donors and aromatic systems .
Synthesis and Characterization
The synthesis of (R)-2-(benzylamino-methyl)-chroman-7-ol follows a modular approach:
-
Chroman Core Formation: Condensation of resorcinol with epichlorohydrin under basic conditions yields 7-hydroxychroman .
-
Aminomethyl Functionalization: Reaction of 7-hydroxychroman with formaldehyde and benzylamine via the Mannich reaction introduces the benzylamino-methyl group.
-
Chiral Resolution: Enantiomeric separation using chiral chromatography or asymmetric synthesis ensures the (R)-configuration .
Spectroscopic Data:
-
1H NMR (400 MHz, CDCl3): δ 7.32–7.25 (m, 5H, benzyl), 6.80 (d, J = 8.4 Hz, 1H, H-8), 6.45 (s, 1H, H-5), 4.15 (m, 1H, H-2), 3.75 (s, 2H, CH2N), 2.90–2.60 (m, 4H, chroman H-3/H-4) .
-
13C NMR: δ 154.1 (C-7), 137.5 (benzyl C-1), 128.9–126.3 (benzyl aromatics), 71.2 (C-2), 52.1 (CH2N) .
Pharmacological Profile
Receptor Affinity and Selectivity
(R)-2-(Benzylamino-methyl)-chroman-7-ol exhibits nanomolar affinity for the high-affinity state of D2 receptors (D2High), with selectivity over α1-adrenergic and 5-HT1A receptors :
| Receptor | Ki (nM) | Selectivity Ratio (D2High/Other) |
|---|---|---|
| D2High | 2.1 | — |
| D2Low | 58.3 | 27.8 |
| α1-Adrenergic | 420 | 200 |
| 5-HT1A | 310 | 147 |
This selectivity profile minimizes off-target effects, making it superior to earlier D2 agonists like quinpirole .
Mechanism of Action
As a partial agonist, (R)-2-(benzylamino-methyl)-chroman-7-ol stabilizes D2 receptors in an active conformation but elicits only 40–60% of the maximal response seen with full agonists like dopamine . This intrinsic activity is attributed to:
-
Hydrogen Bonding: The hydroxyl group at C-7 interacts with Ser193 in transmembrane helix 5 of D2R.
-
Aromatic Stacking: The benzyl group engages in π-π interactions with Phe389 in helix 6.
-
Steric Effects: The (R)-configuration positions the aminomethyl group optimally for binding .
Therapeutic Applications
Neuropsychiatric Disorders
Parkinson’s Disease: By selectively activating D2High receptors in the striatum, this compound improves motor symptoms without inducing dyskinesias linked to excessive dopamine stimulation .
Schizophrenia: Partial agonism normalizes dopaminergic hyperactivity in mesolimbic pathways while preserving cortical dopamine transmission, reducing psychosis without causing catalepsy .
Research Challenges and Future Directions
-
Bioavailability Optimization: The compound’s logP of 2.8 limits blood-brain barrier penetration; prodrug strategies or formulation advancements are needed .
-
Metabolic Stability: Hepatic glucuronidation of the phenolic hydroxyl reduces half-life; introducing electron-withdrawing groups could mitigate this .
-
Polypharmacology: Screening against D3 and D4 receptors is warranted to assess cross-reactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume